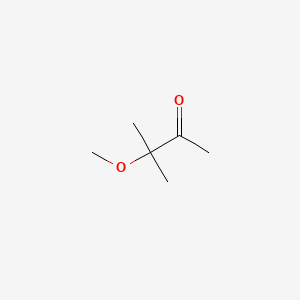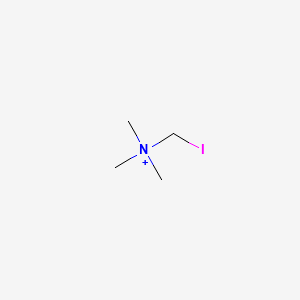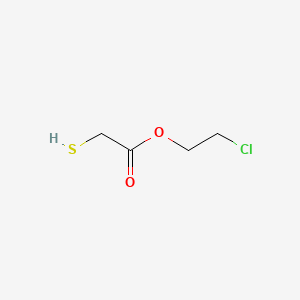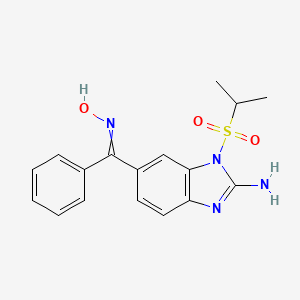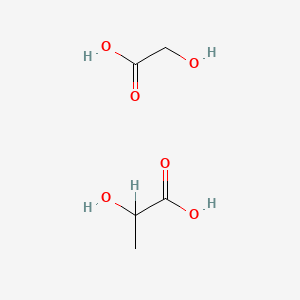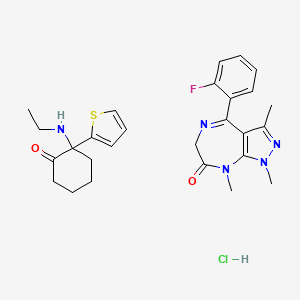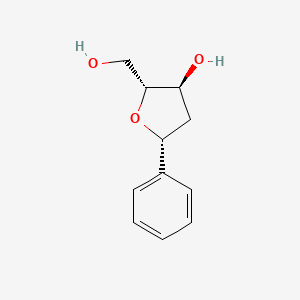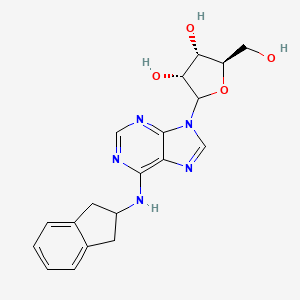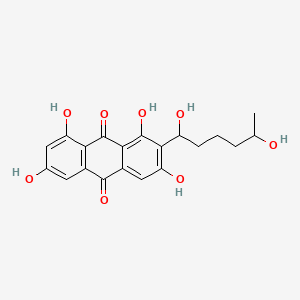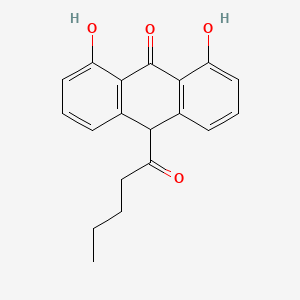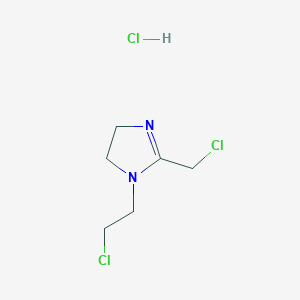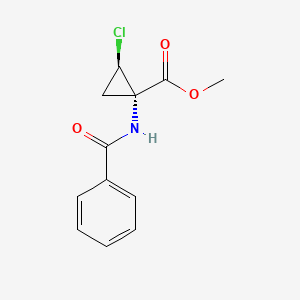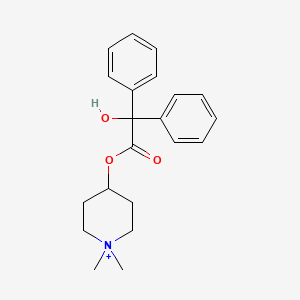
Parapenzolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parapenzolate is a diarylmethane.
Aplicaciones Científicas De Investigación
Treatment for Chronic Obstructive Pulmonary Disease (COPD)
- Pulmonary Administration Benefits : Mepenzolate bromide (a compound related to Parapenzolate) is effective against COPD due to its anti-inflammatory and bronchodilatory activities. Pulmonary administration is superior to other routes, offering protective effects against elastase-induced pulmonary damage and bronchodilation at lower doses (Tanaka et al., 2014).
- Diabetic Wound Healing : Mepenzolate bromide, originally used for gastrointestinal disorders, also promotes diabetic wound healing. It enhances wound closure, reduces inflammation, and decreases oxidative stress in diabetic ulcers (Zheng et al., 2016).
Research on Related Compounds
- Endocrine Disruption Studies : Parabens, structurally similar to Parapenzolate, have been studied for their endocrine-disrupting effects. Studies show they can interfere with hormone functions, raising concerns about their impact on health (Darbre & Harvey, 2008).
- Skin Absorption Research : Research on parabens, related to Parapenzolate, evaluates their skin absorption using methods like the Franz diffusion cell. This is relevant for understanding the transdermal delivery and potential systemic effects of similar compounds (Seo et al., 2017).
Environmental Impact
- Environmental Presence and Behavior : Parabens, compounds with similarities to Parapenzolate, are present in aquatic environments and sediments. Their widespread use and continuous introduction into the environment, coupled with their potential health impacts, necessitate understanding their fate in nature (Haman et al., 2015).
Propiedades
Número CAS |
15394-61-3 |
|---|---|
Nombre del producto |
Parapenzolate |
Fórmula molecular |
C21H26NO3+ |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |
Clave InChI |
DMXLLYHBWUOZCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
SMILES canónico |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Otros números CAS |
15394-61-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



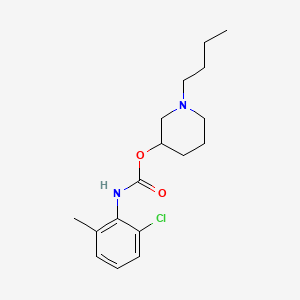
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
